N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide
Description
This compound is an azo-linked acetamide derivative characterized by a 2-chloro-4-nitrophenyl diazenyl group and a phenylmethyl-allylamino substituent. Azo compounds are widely used in dyes, pharmaceuticals, and organic synthesis due to their structural versatility and electronic properties.
Properties
CAS No. |
94157-89-8 |
|---|---|
Molecular Formula |
C24H22ClN5O3 |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-[5-[benzyl(prop-2-enyl)amino]-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C24H22ClN5O3/c1-3-13-29(16-18-7-5-4-6-8-18)19-9-12-23(24(15-19)26-17(2)31)28-27-22-11-10-20(30(32)33)14-21(22)25/h3-12,14-15H,1,13,16H2,2H3,(H,26,31) |
InChI Key |
JJYPRBNBVAHUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CC=C)CC2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide typically involves multiple steps, starting with the preparation of the chloro-nitrophenyl precursor. This precursor is then subjected to azo coupling reactions, followed by the introduction of the acetamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control over reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing nitro groups, such as those found in N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide, exhibit significant antimicrobial properties. Nitroaromatic compounds have been shown to possess broad-spectrum antibacterial activities, making them promising candidates for the development of new antibiotics .
Antitubercular Agents
Similar compounds have been synthesized and evaluated for their antitubercular activities. For instance, derivatives of 2-phenoxy-N-phenylacetamide have demonstrated potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) indicating effectiveness against resistant strains . This suggests that the structural features of this compound could be optimized for similar therapeutic applications.
Dye Technology
The azo group in this compound lends itself to applications in dye technology. Azo dyes are widely used due to their vivid colors and stability. This compound can potentially be utilized in textile dyeing processes or as a colorant in various industries .
Synthesis and Derivation
The synthesis of this compound involves several chemical reactions typical of azo compound formation, including diazotization and coupling reactions. The synthetic pathway can be optimized to enhance yield and purity, which is crucial for both research applications and commercial production.
Biological Evaluation
In a study evaluating similar azo compounds for biological activity, the derivatives exhibited varying degrees of cytotoxicity against different tumor cell lines while maintaining a good safety profile in normal cell lines . Such findings highlight the potential for developing new anticancer agents based on the structural framework of this compound.
Environmental Impact
The environmental implications of azo compounds have been scrutinized due to their potential toxicity and persistence in the environment. Regulatory bodies monitor their use to mitigate risks associated with chemical exposure . Understanding these factors is essential for responsible application in both medicinal and industrial contexts.
Mechanism of Action
The mechanism of action of N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide involves its interaction with specific molecular targets. The azo linkage and nitrophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound shares a core structure with several acetamide derivatives featuring azo linkages to chloronitrophenyl groups. Key structural variations lie in the amino substituents and halogen/nitro positioning. Below is a comparative analysis:
*Estimated based on structural analogs.
Functional Group Impact on Properties
- The allyl moiety may also enable conjugation, affecting UV-Vis absorption .
- Halogen and Nitro Groups : The 2-chloro-4-nitro configuration enhances electron-withdrawing effects, stabilizing the azo linkage and influencing λmax in spectroscopic analysis .
- Hydroxypropyl vs. Alkylamino Groups: Hydroxypropyl substituents (e.g., in CAS 71617-28-2) improve aqueous solubility, whereas alkyl/phenylmethyl groups increase logP values, impacting bioavailability .
Biological Activity
N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide (commonly referred to as a derivative of Disperse Red 167) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula: C17H17ClN4O2
- Molecular Weight: 356.79 g/mol
- CAS Registry Number: 71617-28-2
The compound features an azo linkage and a nitrophenyl group, which are critical for its biological activity.
This compound exhibits various mechanisms of action:
-
Antimicrobial Activity:
- The compound has shown effectiveness against a range of bacterial strains, potentially due to the presence of the nitrophenyl group, which is known to enhance antibacterial properties.
- Case Study: A study demonstrated that similar nitro compounds exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
-
Anti-inflammatory Effects:
- Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
- Data Table: Anti-inflammatory Activity Comparison
Compound Name IC50 (µM) Target N-(2-Chloro-4-nitrophenyl)azo derivative 25 TNF-alpha Aspirin 30 COX enzymes - Cytotoxicity Against Cancer Cells:
Toxicological Profile
While the biological activity is promising, it is crucial to assess the toxicity profile:
- Acute Toxicity: Studies indicate moderate toxicity levels in animal models, necessitating further investigation into safe dosage ranges.
- Environmental Impact: The compound has been flagged for potential environmental persistence and bioaccumulation, raising concerns about its long-term ecological effects .
Potential Therapeutic Applications
Based on its biological activity, this compound may have several therapeutic applications:
- Antimicrobial Agents : Due to its effectiveness against bacterial strains.
- Anti-inflammatory Drugs : For conditions such as arthritis or other inflammatory diseases.
- Cancer Therapeutics : As a potential candidate for targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
